BenchChemオンラインストアへようこそ!

2-((4-(1-(4-Chlorophenyl)cyclopentanecarboxamido)but-2-yn-1-yl)oxy)benzamide

Chemical Biology Drug Discovery FASN Inhibition

This compound is a structurally unique benzamide featuring an alkyne-linked 4-chlorophenyl cyclopentanecarboxamide moiety (CAS 1421493-99-3, C23H23ClN2O3, MW 410.9). Its architecture shares chemotype features with fatty acid synthase (FASN) inhibitor scaffolds, yet a systematic search of ChEMBL, BindingDB, and PubChem BioAssay confirms a complete absence of publicly available pharmacological, selectivity, or pharmacokinetic data. This evidence gap means the molecule offers an unprecedented opportunity for proprietary target deconvolution and novel SAR exploration without the constraints of prior art. Buyers should select this compound for its verified structural novelty and the strategic advantage of an unannotated chemical space, not as a generic substitute for any known inhibitor. Available for non-human research use only; contact us for custom synthesis scale-up, analytical certification (NMR, HPLC), and expedited global logistics.

Molecular Formula C23H23ClN2O3
Molecular Weight 410.9
CAS No. 1421493-99-3
Cat. No. B2703472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-(1-(4-Chlorophenyl)cyclopentanecarboxamido)but-2-yn-1-yl)oxy)benzamide
CAS1421493-99-3
Molecular FormulaC23H23ClN2O3
Molecular Weight410.9
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC#CCOC3=CC=CC=C3C(=O)N
InChIInChI=1S/C23H23ClN2O3/c24-18-11-9-17(10-12-18)23(13-3-4-14-23)22(28)26-15-5-6-16-29-20-8-2-1-7-19(20)21(25)27/h1-2,7-12H,3-4,13-16H2,(H2,25,27)(H,26,28)
InChIKeyLXZRHRCPWGQBKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-(1-(4-Chlorophenyl)cyclopentanecarboxamido)but-2-yn-1-yl)oxy)benzamide (CAS 1421493-99-3): Baseline Characterization and Evidence Gap Summary


2-((4-(1-(4-Chlorophenyl)cyclopentanecarboxamido)but-2-yn-1-yl)oxy)benzamide (CAS 1421493-99-3) is a synthetic small molecule featuring a benzamide core linked to a 4-chlorophenyl-substituted cyclopentanecarboxamide group via a but-2-yn-1-yloxy spacer. Despite its structural annotation in vendor catalogs, a systematic search of primary research papers, patents, and authoritative bioactivity databases (e.g., ChEMBL, BindingDB, PubChem BioAssay) returned no publicly accessible, quantitative pharmacological, selectivity, or pharmacokinetic data for this compound. Consequently, no evidenced baseline characteristics related to potency, target engagement, or efficacy can be established at this time.

Why In-Class Substitution of 2-((4-(1-(4-Chlorophenyl)cyclopentanecarboxamido)but-2-yn-1-yl)oxy)benzamide Is Unsupported by Evidence


In the absence of head-to-head comparative data, cross-study comparability, or even a defined primary target for this compound, any assertion that a closely related analog could serve as a functional substitute is scientifically untenable. The compound's structural features—an alkyne-linked benzamide and a 4-chlorophenyl cyclopentane moiety—are shared with numerous fatty acid synthase (FASN) inhibitor chemotypes, but no binding, inhibition, or selectivity data exist to support interchangeability with known FASN inhibitors such as TVB-2640 or IPI-9119. Without quantitative evidence, generic substitution risks introducing an unknown pharmacological profile entirely.

Quantitative Differentiation Evidence for 2-((4-(1-(4-Chlorophenyl)cyclopentanecarboxamido)but-2-yn-1-yl)oxy)benzamide


Complete Absence of Quantitative Comparator Data Precludes Any Verified Differentiation

A comprehensive search of public databases (ChEMBL, BindingDB, PubChem, PubMed, patent repositories) identified zero quantitative assay results for 2-((4-(1-(4-Chlorophenyl)cyclopentanecarboxamido)but-2-yn-1-yl)oxy)benzamide (CAS 1421493-99-3). No IC50, Ki, EC50, selectivity ratio, or pharmacokinetic endpoint could be retrieved for any biological target. Consequently, no comparator molecule can be named, and no quantitative difference can be calculated. This evidence item serves solely to document the lack of admissible quantitative evidence required for a scientific selection or procurement decision.

Chemical Biology Drug Discovery FASN Inhibition

Application Scenarios for 2-((4-(1-(4-Chlorophenyl)cyclopentanecarboxamido)but-2-yn-1-yl)oxy)benzamide Based on Available Evidence


No Evidenced Application Scenarios Can Be Defined

Given the complete absence of quantitative biological or industrial performance data for this compound in the accessible public domain, no credible research or industrial application scenario can be articulated based on verified evidence. Any proposed use would be speculative and not supported by the standards of this evidence guide.

Quote Request

Request a Quote for 2-((4-(1-(4-Chlorophenyl)cyclopentanecarboxamido)but-2-yn-1-yl)oxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.